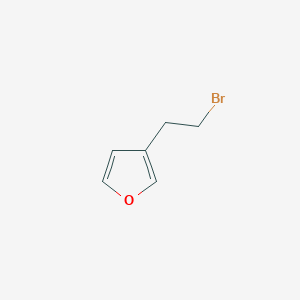

3-(2-Bromoethyl)furan

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNSEMITWVIZSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348976 | |

| Record name | 3-(2-bromoethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98126-46-6 | |

| Record name | 3-(2-bromoethyl)furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 2 Bromoethyl Furan and Analogous Structures

Direct Bromination Approaches for Furan (B31954) Ethyl Derivatives

Direct bromination of an ethyl side-chain on a furan ring presents a straightforward route to the target compound. However, achieving high selectivity for the side-chain over the reactive furan ring requires careful control of reagents and reaction conditions.

Selective Side-Chain Bromination of Ethylfurans

The most common approach for selective side-chain bromination involves the use of N-Bromosuccinimide (NBS) under radical conditions. This method is particularly effective for brominating positions adjacent to aromatic systems (benzylic positions), and the furan ring provides similar activation to the ethyl side chain. The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). google.com

Another method is the direct use of molecular bromine (Br₂), often in a non-polar solvent like carbon tetrachloride or chloroform. To favor side-chain substitution over addition to the furan ring, the reaction is performed under controlled temperatures, sometimes with irradiation to promote a radical pathway. Two-phase electrolysis systems have also been developed for the regioselective α-bromination of alkyl aromatic compounds, which could be applicable to ethylfurans. cecri.res.in This technique can offer high yields and selectivity by generating the reactive bromine species in a separate phase from the substrate. cecri.res.in

| Method | Reagents & Conditions | Typical Yields | Key Features |

| Radical Bromination | 3-Ethylfuran, N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Solvent (e.g., CCl₄), Reflux | Moderate to High | High selectivity for the side-chain; safer alternative to liquid bromine. |

| Direct Bromination | 3-Ethylfuran, Bromine (Br₂), Solvent (e.g., CHCl₃), Controlled Temperature/Irradiation | 70-80% (for analogous 2-ethylfuran) | Direct and high-yielding, but risk of over-bromination or ring addition. |

| Photochemical Bromination | Alkyl Heterocycle, NBS, Infrared Light Initiator | High | Provides high selectivity for side-chain bromination. google.com |

Regioselectivity and Stereochemical Control in Bromination Reactions

Regioselectivity in the bromination of the ethyl group is crucial for obtaining the desired 3-(2-bromoethyl)furan. The goal is to functionalize the terminal methyl group (the β-position) rather than the methylene (B1212753) group attached to the furan ring (the α-position).

The mechanism of the reaction dictates the regiochemical outcome.

Radical Pathway (using NBS/AIBN): Free radical bromination proceeds via the most stable radical intermediate. The radical at the α-position is stabilized by resonance with the furan ring, making it the kinetically and thermodynamically favored site of hydrogen abstraction. Subsequent reaction with bromine would lead to the α-bromo derivative. To achieve β-bromination, conditions must be controlled to favor the terminal position, although α-bromination is often a competing reaction.

Electrophilic Pathway: Under electrophilic conditions (e.g., Br₂ without a radical initiator), the reaction can proceed via an electrophilic attack on the furan ring itself, which is generally more nucleophilic than the side chain. stackexchange.com However, if side-chain reaction occurs, it typically involves the formation of a bromonium ion intermediate from the alkene, which is not the starting material in this case. stackexchange.comyoutube.com

For an ethyl group, no new stereocenter is created upon bromination. However, in the synthesis of analogous structures with longer or more complex alkyl chains, stereochemical control would become a significant factor, potentially requiring chiral catalysts or auxiliaries.

Precursor-Mediated Synthesis Pathways

Building the target molecule from precursors that are then modified or cyclized offers greater flexibility and control. These multi-step sequences allow for the strategic introduction of functional groups.

Routes Involving Furanone Intermediates and Functional Group Interconversion

Furanones, or γ-crotonolactones, are versatile intermediates in furan chemistry. researchgate.net A synthetic route can be envisioned starting from a suitable 3-substituted-2(5H)-furanone. The synthesis involves transforming the furanone into the aromatic furan ring and modifying a side chain to the desired 2-bromoethyl group. This process relies heavily on functional group interconversion (FGI), a cornerstone of retrosynthetic analysis where one functional group is converted into another. ub.edufiveable.medeanfrancispress.com

For instance, a 3-bromo-2(5H)-furanone derivative could be synthesized and then subjected to reactions to build the side chain. unipi.itsmolecule.com A plausible, though complex, pathway might involve:

Synthesis of a 3-substituted furanone: Methods include the cyclization of allenic hydroxyketones or γ-hydroxyalkynones. organic-chemistry.org

Side-chain elaboration: A side chain at the 5-position, such as an octyl group, can be introduced. smolecule.com

Reduction and Aromatization: The furanone ring can be reduced and dehydrated to form the furan aromatic system.

Functional Group Interconversion: A precursor functional group on the side chain (e.g., an alcohol or carboxylic acid) is converted to the bromoethyl group. This can be achieved by reducing a furan-3-yl acetic acid derivative to the corresponding alcohol (furan-3-yl ethanol), followed by bromination using a reagent like PBr₃ or the Appel reaction.

Synthesis through Intramolecular Cyclization and Ring-Closure Strategies

Constructing the furan ring from an acyclic precursor via intramolecular cyclization is a powerful strategy for producing highly substituted furans. hud.ac.uk These methods build the heterocyclic core with the desired substitution pattern already in place or easily accessible.

Paal-Knorr Furan Synthesis: The acid-catalyzed cyclization of a 1,4-dicarbonyl compound is a classic method for furan synthesis. rsc.org To synthesize this compound, one would require a 1,4-dicarbonyl precursor with the bromoethyl moiety already attached.

Cyclization of Hydroxy Enynes: Ruthenium catalysts can promote the selective cyclization of (Z)-pent-2-en-4-yn-1-ols to yield furans with a functional group at the C(5) position under neutral conditions. rsc.org

Base-Induced Cyclization of Sulfonium (B1226848) Salts: 5-Aryl-3(2H)-furanones can be synthesized in excellent yields via the intramolecular cyclization of sulfonium salts, which can then serve as precursors for further elaboration. acs.orgorganic-chemistry.org

Ring-Closing Metathesis (RCM): RCM using catalysts like the Grubbs' second-generation catalyst provides a route to furans from appropriately designed diene precursors. hud.ac.ukresearchgate.net This has been applied to the synthesis of various substituted furans and benzofurans. researchgate.net

Utility of Organometallic and Cascade Reactions in Derivative Formation

Modern synthetic chemistry increasingly relies on organometallic and cascade reactions to build molecular complexity efficiently. libretexts.org

Organometallic Coupling: The C-2 lithiation of 3-furoic acid with LDA, followed by trapping with an electrophile, allows for the regioselective synthesis of 2,3-disubstituted furans. scholaris.ca While this method has shown variable success with less reactive electrophiles, it demonstrates the potential of using organometallic intermediates. scholaris.ca Similarly, furan can be treated with n-butyl lithium to form organometallic intermediates that are useful in synthesis. intermediateorgchemistry.co.uk

Transition-Metal-Catalyzed Reactions:

Palladium: Palladium catalysts are widely used for cascade reactions to form substituted furans. One method involves the reaction of aryloxy-enynes with aryl halides to give 2,3,4-trisubstituted furans. acs.org

Copper: Copper-catalyzed cascade reactions of terminal alkynes with 1,2-diketones can produce tetrasubstituted furans. rsc.org Copper catalysis is also effective for intramolecular O-vinylation to access furans. hud.ac.uk

Gold: Gold catalysts, often combined with a copper co-catalyst, can facilitate the intermolecular cascade reaction of propargyl alcohols and alkynes to produce di-, tri-, and tetrasubstituted furans in high yields. nih.govorganic-chemistry.org

Cascade Reactions: These reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations in a single operation without isolating intermediates. scispace.com Brønsted acids can promote an intramolecular cascade reaction of electron-deficient ynenones to produce highly functionalized cyclopropylfurans. scispace.com A tandem olefin cross-metathesis followed by an acid-catalyzed isomerization provides a direct route to 2,5-disubstituted furans. pnas.org

| Reaction Type | Catalyst/Reagent | Precursors | Product Scope |

| Palladium-Catalyzed Cascade | Pd(OAc)₂ / PPh₃ | Aryloxy-enynes, Aryl halides | 2,3,4-Trisubstituted furans. acs.org |

| Copper-Catalyzed Cascade | CuI / Base | Terminal alkynes, 1,2-Diketones | Tetrasubstituted furans. rsc.org |

| Gold/Copper Cascade | TA-Au / Cu(OTf)₂ | Propargyl alcohols, Alkynes | Di-, tri-, and tetrasubstituted furans. organic-chemistry.org |

| Brønsted Acid Cascade | Chloroacetic acid | Electron-deficient ynenones | Fused cyclopropylfurans. scispace.com |

| Lithiation/Alkylation | LDA / Electrophile | 3-Furoic acid | 2,3-Disubstituted furans. scholaris.ca |

Catalytic Approaches in the Synthesis of Brominated Furans

The introduction of a bromine atom onto a furan ring is a critical transformation in the synthesis of various intermediates and target molecules. Catalytic methods are paramount in achieving regioselectivity and efficiency while minimizing the harsh conditions that can lead to the degradation of the sensitive furan nucleus. pharmaguideline.comacs.org Furan's high reactivity in electrophilic substitution reactions necessitates controlled conditions to prevent polyhalogenation and polymerization. pharmaguideline.comwikipedia.org

A common strategy for the bromination of furan involves electrophilic substitution using bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). numberanalytics.com However, to achieve monobromination, especially for unsubstituted furan, milder conditions are required. For instance, conducting the bromination at low temperatures, such as -5°C, in solvents like dimethylformamide (DMF) or dioxane can yield 2-bromofuran. pharmaguideline.com

More sophisticated catalytic systems have been developed to afford specific isomers. Gold catalysts, for example, have demonstrated remarkable utility in the synthesis of halofurans. Gold(III) chloride (AuCl₃) can catalyze the 1,2-halogen migration in haloallenyl ketones, providing a mild and efficient route to various 3-halofurans. organic-chemistry.org Depending on the specific gold catalyst used, selective bromine migration can be directed to form 3-bromofurans. organic-chemistry.org

Another significant catalytic approach involves the use of N-bromosuccinimide (NBS) as the bromine source. While NBS is often associated with free-radical bromination, in the presence of a catalytic amount of a Brønsted acid like p-toluenesulfonic acid, it can smoothly brominate furan derivatives via an electrophilic pathway. acs.org This method offers a milder alternative to using elemental bromine.

Copper catalysts also play a role in the formation of brominated aromatic compounds, including furans. Copper(II) ions have been shown to catalyze the de novo synthesis of brominated furans from carbonaceous materials in the presence of bromide, a process studied extensively in environmental chemistry. acs.org In synthetic organic chemistry, copper-catalyzed cyclization reactions can also be employed to construct the furan ring itself, incorporating a bromine atom in the process. organic-chemistry.org

A summary of selected catalytic methods for the synthesis of brominated furans is presented below.

| Catalyst System | Substrate Example | Product | Key Features |

| Br₂ / FeBr₃ | Furan | 2-Bromofuran | Classic electrophilic substitution; often requires control to prevent polybromination. numberanalytics.com |

| AuCl₃ | Haloallenyl ketones | 3-Halofurans | Mild conditions; proceeds via 1,2-halogen migration. organic-chemistry.org |

| NBS / p-toluenesulfonic acid | Furan derivatives | Brominated furans | Smooth bromination under mild, acid-catalyzed conditions. acs.org |

| Cu(II) ions | Carbonaceous material + Bromide | Brominated furans | Catalyzes de novo formation, particularly on fly ash surfaces. acs.org |

| Br₂ in DMF/dioxane | Furan | 2-Bromofuran | Milder conditions at low temperatures to achieve monobromination. pharmaguideline.com |

Scalability and Efficiency Considerations in Preparative Methodologies

The transition from laboratory-scale synthesis to large-scale industrial production of furan derivatives like this compound presents several challenges. The inherent acid sensitivity of the furan ring can lead to polymerization or ring-opening under harsh conditions, complicating scale-up efforts. pharmaguideline.com Furthermore, some brominated furans are unstable and may polymerize upon isolation at room temperature, requiring special handling and storage procedures. acs.org

Efficiency in a preparative methodology is measured not only by chemical yield but also by factors such as the cost and availability of starting materials, reaction time, operational simplicity, and the ease of product purification. For industrial applications, one-pot procedures are highly desirable as they reduce processing time, solvent waste, and operational costs.

A notable strategy applicable to analogous structures is the Brønsted acid-mediated cascade reaction. For instance, 3-(2-bromoethyl)benzofurans can be accessed from bis[(trimethylsilyl)oxy]cyclobutene and various phenols in a mild, metal-free, one-pot process. mdpi.comresearchgate.net The potential to perform this reaction on a gram scale highlights its scalability. researchgate.net

The synthesis of related bromomethylfurans also provides insight into scalable methods. The conversion of hydroxymethyl methylfuranoate (HMMF) to bromomethyl methyl furanoate (BMMF) can be achieved in high yield using aqueous hydrobromic acid. rsc.org The parent HMMF itself can be synthesized on a greater than 100-gram scale from gluconolactone, with purification by distillation or precipitation, demonstrating a viable scale-up pathway. rsc.org Furthermore, the adaptation of synthetic methods to continuous flow systems is a key strategy for industrial production, as noted in the NBS bromination for producing furanone derivatives.

The table below compares different aspects related to the scalability and efficiency of synthetic methods for brominated furans and their precursors.

| Method/Precursor Synthesis | Scale | Yield | Conditions | Efficiency/Scalability Features |

| Synthesis of HMMF from Gluconolactone | >100 gram | >50% (overall) | Bio-friendly chemicals; one-pot | Scalable; purification by distillation or precipitation. rsc.org |

| Conversion of HMMF to BMMF | Lab scale | 83% | Aqueous HBr | High yield conversion of a scalable precursor. rsc.org |

| Brønsted Acid Cascade for Benzofuran (B130515) Analogs | Gram scale | Good | Mild, metal-free, one-pot | High potential for scalability due to mild conditions and operational simplicity. researchgate.net |

| NBS Bromination | Industrial | High | Continuous flow adaptations | High regioselectivity and suitability for industrial production. |

Elucidating the Chemical Reactivity of 3 2 Bromoethyl Furan

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The presence of a primary alkyl bromide in the side chain of 3-(2-bromoethyl)furan makes it a prime substrate for nucleophilic substitution reactions. These reactions are fundamental to the functionalization of the molecule, allowing for the introduction of a wide array of chemical groups.

Mechanistic Pathways of SN2 Reactions and Steric Hindrance Effects

The primary bromoethyl group of this compound readily undergoes nucleophilic substitution, predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. In this pathway, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.

The efficiency of these SN2 reactions can be influenced by steric hindrance. Although the furan (B31954) ring is a relatively flat aromatic system, its proximity to the reactive center can impose some steric constraints, which may result in moderate yields depending on the bulkiness of the incoming nucleophile.

Reactivity Profiles with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The electrophilic nature of the carbon atom attached to the bromine in this compound allows it to react with a variety of nucleophiles. This reactivity is key to its utility as a synthetic intermediate.

Amines: Reactions with amines lead to the formation of the corresponding N-substituted furan-ethylamine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Thiols: Thiols and their corresponding thiolates are effective nucleophiles for displacing the bromide, yielding thioether-functionalized furans. These reactions are often facilitated by a base in a polar aprotic solvent.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860), react to form alkoxyethylfuran derivatives.

The following table summarizes the nucleophilic substitution reactions of this compound with various nucleophiles.

| Nucleophile | Reagent/Conditions | Major Product | Yield |

| Amines | Et₃N, benzene, reflux | 3-(2-Aminoethyl)furan derivatives | 70-75% |

| Thiols | K₂CO₃, DMF, 80°C | Thioether-functionalized furans | 60-85% |

| Alkoxides | NaOMe, THF, 0°C to RT | 3-(2-Methoxyethyl)furan | 50-70% |

Cyclization Reactions and Annulation Strategies

The bifunctional nature of this compound, possessing both a nucleophile-receptive side chain and a diene system in the furan ring, enables its participation in various cyclization and annulation reactions to construct fused heterocyclic systems.

Intramolecular Cyclizations Leading to Fused Heterocyclic Systems

Intramolecular cyclization of derivatives of this compound is a powerful strategy for the synthesis of complex, fused heterocyclic scaffolds. For instance, after substitution with a suitable nucleophile, the newly introduced functional group can react with the furan ring or another part of the molecule to form a new ring. These fused systems are prevalent in many biologically active natural products. nih.gov One common strategy involves the reaction with diketones or enolates to generate fused bicyclic structures.

Role of the Bromine Atom as a Leaving Group in Ring Closure

The bromine atom in the ethyl side chain is an excellent leaving group, a property that is crucial for facilitating ring-closure reactions. scbt.com In many intramolecular cyclization strategies, a nucleophilic center elsewhere in the molecule attacks the carbon atom bearing the bromine, leading to its displacement and the concurrent formation of a new ring. This process is a key step in the construction of various fused furan derivatives.

Cross-Coupling Reactions and Functionalization of the Furan Ring

While the bromoethyl group is the primary site for nucleophilic attack, the furan ring itself can be functionalized, often through cross-coupling reactions, although this is more common for bromo-substituted furans where the bromine is directly attached to the furan ring. pearson.compearson.com However, the furan ring in this compound can participate in electrophilic aromatic substitution, although the electron-rich nature of the furan ring can sometimes lead to side reactions.

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, are powerful tools for forming new carbon-carbon bonds. While these are more typically applied to aryl halides, derivatives of this compound can be designed to participate in such reactions to further elaborate the molecular structure. For instance, a bromo-substituent could be introduced onto the furan ring to enable these transformations.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for carbon-carbon bond formation. While traditionally applied to aryl and vinyl halides, recent advancements have extended their utility to unactivated alkyl halides like this compound. researchgate.netorganic-chemistry.org A primary challenge in coupling sp³-hybridized alkyl halides is the potential for β-hydride elimination, a competing side reaction. organic-chemistry.orgacs.org However, the development of specialized catalyst systems has overcome this limitation.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, has been successfully adapted for unactivated alkyl bromides. researchgate.net The key to this success lies in the use of specific, bulky, and electron-rich phosphine (B1218219) ligands that promote the desired oxidative addition and suppress β-hydride elimination. organic-chemistry.org For instance, a catalyst system comprising a palladium source and a ligand like P(t-Bu)₂Me has proven effective for coupling alkyl bromides with aryl, vinyl, and alkyl boronic acids at room temperature. organic-chemistry.org This allows for the synthesis of a variety of 3-substituted furan derivatives by forming a new carbon-carbon bond at the ethyl side chain.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp³)–C(sp) bond by reacting an alkyl halide with a terminal alkyne. sorbonne-universite.fr This transformation is typically catalyzed by a palladium complex with a copper(I) co-catalyst. lucp.netorganic-chemistry.org The coupling of unactivated primary alkyl bromides was a significant challenge until the application of N-heterocyclic carbene (NHC) ligands. sorbonne-universite.frresearchgate.net These ligands have been shown to be critical for achieving the desired reactivity and selectivity in the palladium-catalyzed Sonogashira coupling of alkyl bromides and iodides under mild conditions. researchgate.net This methodology provides a direct route to synthesizing 3-(alkynyl-ethyl)furans.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Ligand (Typical) | Base (Typical) | Product Type | Citations |

| Suzuki-Miyaura | Aryl/Vinyl/Alkyl Boronic Acid | Pd(OAc)₂ or Pd(0) complex | P(t-Bu)₂Me | KOt-Bu | 3-(Aryl/Vinyl/Alkyl-ethyl)furan | researchgate.net, organic-chemistry.org |

| Sonogashira | Terminal Alkyne | Pd(0)/Cu(I) complex | N-Heterocyclic Carbene (NHC) | Amine Base | 3-(Alkynyl-ethyl)furan | lucp.net, sorbonne-universite.fr, researchgate.net |

Other Transition Metal-Mediated Transformations

Beyond palladium, other transition metals, particularly nickel and iron, have emerged as powerful catalysts for cross-coupling reactions involving alkyl halides. These metals are often more cost-effective and can exhibit unique reactivity compared to palladium. sorbonne-universite.fr

Nickel-Catalyzed Coupling: Nickel catalysts are highly effective for forming C(sp²)–C(sp³) bonds and are less prone to β-hydride elimination from Ni-alkyl intermediates compared to their palladium counterparts. sorbonne-universite.frthieme-connect.com Nickel pincer complexes and systems like NiCl₂(PCy₃)₂ have been successfully used for the Suzuki-Miyaura type coupling of unactivated alkyl halides with aryl- and heteroaryltrifluoroborates. thieme-connect.comnih.gov This allows for the chemoselective coupling of the C(sp³)–Br bond in this compound, even in the presence of other functionalities, with various heteroaryl partners including furan, thiophene, and pyridine (B92270) boronic species. nih.gov

Iron-Catalyzed Coupling: Iron-based catalysts offer a sustainable and economical alternative for cross-coupling reactions. Air-stable iron(III) precatalysts have been developed that effectively catalyze the Suzuki-Miyaura coupling between alkyl halides and aryl boronic esters. nih.gov These reactions proceed under relatively mild conditions and demonstrate good functional group tolerance, providing a pathway to couple this compound with various aryl boronic esters. nih.gov

Copper-Catalyzed/Mediated Reactions: Copper plays a crucial role as a co-catalyst in the traditional Sonogashira reaction. lucp.net Furthermore, copper catalysts are widely used for C–O and C–N bond formation. nih.gov The primary bromide of this compound is a suitable substrate for copper-catalyzed reactions with nucleophiles like phenols or amines to generate the corresponding ether or amine derivatives. Copper-catalyzed cascade reactions involving furan precursors have also been developed to create complex heterocyclic systems. rsc.orgresearchgate.net

| Metal Catalyst | Reaction Type | Coupling Partner / Reagent | Product Type | Citations |

| Nickel | Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid or Ester | 3-(Aryl/Heteroaryl-ethyl)furan | thieme-connect.com, nih.gov |

| Iron | Suzuki-Miyaura Coupling | Aryl Boronic Ester | 3-(Aryl-ethyl)furan | nih.gov |

| Copper | Nucleophilic Substitution | Phenols, Amines | 3-(2-Phenoxyethyl)furan, 3-(2-Aminoethyl)furan | nih.gov |

Redox Transformations of Furan and Ethyl Side Chains

The furan ring and the bromoethyl side chain possess distinct reactivities towards oxidation and reduction, allowing for selective transformations of the molecule.

Oxidation of the Furan Ring: The electron-rich furan ring is susceptible to oxidation, which can lead to synthetically useful ring-opened or rearranged products. A common and controlled oxidation of 3-substituted furans involves treatment with N-bromosuccinimide (NBS) in an alcohol solvent, such as ethanol. thieme-connect.com This reaction proceeds through a 2,5-diethoxy-2,3-dihydrofuran intermediate, which upon mild acid-catalyzed hydrolysis, regioselectively yields a 2-substituted butenolide (a 5H-furan-2-one). thieme-connect.comcsic.es This transformation is sensitive to the nature of the substituent on the furan ring; for example, a directly attached carbonyl group can inhibit the initial oxidation step. thieme-connect.com Other oxidative rearrangements can also occur; for instance, related 3-furyl alcohols can be rearranged to 2-substituted 3-furfurals using NBS. acs.orgnih.gov

Reduction of the Bromoethyl Side Chain: The carbon-bromine bond in the ethyl side chain can be readily reduced to a carbon-hydrogen bond. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst is a highly effective method for this transformation. organic-chemistry.orgwordpress.com This reaction is generally chemoselective, reducing the alkyl bromide without affecting the furan ring or other functional groups like esters or nitriles. organic-chemistry.org Other methods for dehalogenation include the use of silane (B1218182) reducing agents like PhSiH₃, catalyzed by indium salts such as In(OAc)₃. organic-chemistry.org

| Transformation | Reagent System | Substrate Moiety | Product Moiety | Citations |

| Oxidation | 1. NBS, EtOH/CHCl₃2. HCl (cat.) | 3-Substituted Furan Ring | 2-Substituted Butenolide | thieme-connect.com, csic.es |

| Reduction | H₂ / Pd-C | Bromoethyl Group | Ethyl Group | organic-chemistry.org, wordpress.com |

| Reduction | PhSiH₃ / In(OAc)₃ | Bromoethyl Group | Ethyl Group | organic-chemistry.org |

Strategic Applications of 3 2 Bromoethyl Furan in Complex Organic Synthesis

Versatile Building Block for Diverse Heterocyclic Compounds

3-(2-Bromoethyl)furan serves as a key starting material for the synthesis of a wide variety of heterocyclic compounds. The reactivity of the bromoethyl group facilitates nucleophilic substitution and cyclization reactions, enabling the construction of fused and spirocyclic systems.

The bromoethyl group readily undergoes SN2 reactions with various nucleophiles. This allows for the introduction of diverse functionalities, which can then participate in subsequent cyclization reactions to form new heterocyclic rings. For instance, reaction with amines can lead to the formation of nitrogen-containing heterocycles, while reaction with thiols can produce sulfur-containing rings.

A significant application of this compound lies in the construction of fused heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of dihydrofurans and other fused furan (B31954) derivatives. A unified protocol has been developed for the construction of 3-(2-bromoethyl)benzofurans from bis[(trimethylsilyl)oxy]cyclobutene, highlighting a mild and facile strategy for synthesizing these important scaffolds. researchgate.net This approach has been successfully applied to the synthesis of a series of 5-HT serotonin (B10506) receptor agonists, demonstrating its potential in medicinal chemistry. researchgate.net

Furthermore, this compound can be utilized in the synthesis of spirooxindole-furan derivatives. These complex structures are accessed through multi-component reactions, often catalyzed by novel nanocatalysts. researchgate.net The Feist-Benary reaction, for example, can be employed to construct these spiro compounds from 1,3-dicarbonyl compounds, isatin (B1672199) derivatives, and N-phenacyl pyridinium (B92312) salts. researchgate.net

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of dihydronaphthofurans, which are important motifs in many natural and non-natural products with significant biological activities. rsc.org

Precursor in the Construction of Advanced Organic Molecular Architectures

Beyond the synthesis of fundamental heterocyclic systems, this compound is a crucial precursor for the assembly of more complex and advanced organic molecular architectures. Its utility in this area stems from its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of intricate molecular frameworks.

One notable application is in the synthesis of benzo[b]furan derivatives, which exhibit a wide range of biological and pharmaceutical activities, including antitumor properties. mdpi.com The synthesis of these compounds often involves multi-step sequences where the furan ring of a precursor like this compound can be transformed or incorporated into the final benzofuran (B130515) structure. For example, modified Larock-type couplings have been used to synthesize 2-silylbenzo[b]furans, which are precursors to potent antiproliferative agents. mdpi.com

The development of novel synthetic methodologies has further expanded the utility of furan derivatives in constructing complex architectures. For instance, transition-metal-free syntheses of C3-arylated benzofurans from benzothiophenes and phenols have been reported, showcasing innovative approaches to functionalize the benzofuran core. researchgate.net Additionally, a unified protocol for the construction of both 3-(2-bromoethyl)benzofurans and 2-(benzofuran-3-yl)ethylamines from bis[(trimethylsilyl)oxy]cyclobutene has been developed, providing a versatile strategy for accessing key intermediates for bioactive compounds. researchgate.net

The ability to construct complex carbocyclic architectures is another area where furan derivatives play a role. Palladium and nickel-catalyzed cyclizations are powerful tools for assembling intricate ring systems, and precursors derived from this compound can be employed in these transformations. caltech.edu The development of cascade reactions, such as an oxidative Heck/aza-Wacker cascade cyclization, further illustrates the sophisticated molecular engineering that can be achieved using these building blocks. caltech.edu

Enabling Synthesis of Scaffolds for Chemical Biology Research

The unique reactivity of this compound and its derivatives makes them valuable tools for the synthesis of molecular probes and scaffolds for chemical biology research. The bromoethyl group can act as a reactive handle for covalent modification of biological macromolecules, enabling the study of protein-ligand interactions and cellular pathways.

Derivatives of this compound can be designed as biochemical probes. For instance, 3-(bromomethyl)-4-methylfuran-2,5-dione, a related compound, has been investigated for its ability to form covalent bonds with biological molecules, making it a useful tool for studying protein interactions. vulcanchem.com The electrophilic nature of the bromomethyl group allows for nucleophilic attack by amino acid residues on proteins, leading to covalent labeling.

The furan moiety itself can be incorporated into larger molecules designed to interact with specific biological targets. For example, furan-based chalcone (B49325) derivatives have been synthesized and evaluated as anti-tuberculosis agents. tandfonline.com These compounds were designed to inhibit the H37Rv strain of Mycobacterium tuberculosis, and in silico studies, including molecular modeling, were used to predict their binding modes and pharmacokinetic properties. tandfonline.com

Furthermore, furan-modified oligonucleotides have been developed for site-selective DNA inter-strand cross-linking. nih.gov These modified oligonucleotides can form covalent bonds with complementary DNA strands, a process that has applications in antisense therapy and other areas of chemical biology. The furan unit in these molecules plays a crucial role in the cross-linking reaction.

The synthesis of scaffolds for chemical biology often requires versatile building blocks that can be readily functionalized. The reactivity of the bromoethyl group in this compound allows for its incorporation into a variety of molecular frameworks that can be further elaborated to create libraries of compounds for biological screening.

Contributions to Polymer Chemistry and Advanced Materials Science

The furan ring, derivable from renewable biomass sources, is a key component in the development of sustainable polymers and advanced materials. researchgate.net While direct applications of this compound in polymerization are not extensively documented, its role as a precursor to furan-containing monomers and its relevance to the broader field of furan-based polymers is significant. The principles of furan chemistry, exemplified by the reactivity of compounds like this compound, underpin the synthesis of these novel materials. taylorfrancis.comroutledge.com

Furan-based polymers, particularly polyesters and polyamides derived from 2,5-furandicarboxylic acid (FDCA), are gaining considerable attention as bio-based alternatives to petroleum-derived plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). magtech.com.cnresearchgate.net The synthesis of these polymers often involves the polycondensation of furan-dicarboxylic acids or their derivatives with diols or diamines. magtech.com.cn The structural rigidity and polarity imparted by the furan ring contribute to the favorable thermal and mechanical properties of these materials. magtech.com.cn

Recent research has focused on developing efficient methods for synthesizing furan-based conjugated polymers. rsc.org These materials have potential applications in organic electronics and biomedical fields due to their tunable electronic and optical properties. rsc.org Direct C-H arylation of oligofurans has emerged as a promising green synthesis strategy for producing high-molecular-weight furan-based conjugated polymers. rsc.org

The Diels-Alder reaction of furan-containing polymers is a key strategy for creating dynamic and self-healing materials. bogazici.edu.tr This reversible cycloaddition reaction allows for the formation and cleavage of crosslinks in the polymer network, imparting stimuli-responsive properties.

While the direct polymerization of this compound may be limited, its functional handle could be used to introduce furan moieties into polymer backbones or as side chains. This could be achieved through copolymerization or by post-polymerization modification, where the bromoethyl group reacts with a pre-formed polymer.

Advanced Analytical Methodologies for Characterization and Quantification of 3 2 Bromoethyl Furan

Chromatographic Separation Techniques

Chromatographic methods are paramount for separating 3-(2-Bromoethyl)furan from complex matrices, reaction byproducts, or potential degradants. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analyte.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. For trace-level detection and unambiguous identification, high-resolution mass spectrometry (HRMS) is often employed, providing high selectivity and mass accuracy. mdpi.comdntb.gov.ua The analysis of brominated furans, in particular, benefits from the high sensitivity of modern MS detectors. mdpi.com GC-MS methods have been successfully developed to separate various furan (B31954) isomers, such as 2-methyl furan and 3-methyl furan, which is crucial for ensuring the isomeric purity of the target compound. nih.govCurrent time information in Bangalore, IN.

Brominated compounds, including certain furans, are known to be thermolabile, posing a significant challenge during GC analysis. mdpi.com Standard injection techniques like split/splitless (SSL) can cause thermal stress, leading to degradation of the analyte before it reaches the analytical column. Programmed Temperature Vaporizing (PTV) injectors offer a superior alternative by introducing the sample at a low initial temperature, followed by a rapid temperature ramp. This approach minimizes the thermal stress on labile compounds, ensuring a more complete and representative transfer to the GC column.

The use of a PTV injector is considered the best choice for analyzing thermally sensitive brominated furans and dioxins, as it demonstrably reduces analyte degradation and improves the response for higher brominated congeners. researchgate.nettandfonline.com Optimized PTV methods employ a programmed temperature profile to ensure the gentle transfer of analytes. For example, a temperature program from 150 °C to 320 °C at a rate of 14.5 °C/sec has been used effectively to minimize the degradation of thermally labile brominated compounds. nih.gov

| Parameter | Optimized Value/Condition | Reference |

|---|---|---|

| Injection Mode | Splitless | nih.gov |

| Injection Volume | 2 µL | nih.gov |

| Injector Temperature Program | 150 °C to 320 °C at 14.5 °C/sec | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Flow Rate | 1.3 mL/min | nih.gov |

A primary challenge in the GC analysis of this compound is its susceptibility to thermal degradation. Brominated compounds can be less stable than their chlorinated counterparts, and the high temperatures of the GC injector and column can induce chemical transformations. researchgate.net A likely degradation pathway for this compound is the thermal elimination of hydrogen bromide (HBr) from the ethyl side chain, which would result in the formation of 3-vinylfuran. The formation of furan compounds via thermal degradation of precursor molecules is a well-documented phenomenon. asianpubs.orgrsc.orgnih.gov

Another significant challenge is the potential for isomeric interconversion or the presence of isomeric impurities from the synthesis process. For instance, the synthesis of this compound might also yield the 2-substituted isomer, 2-(2-Bromoethyl)furan. It is therefore essential that the chromatographic method be capable of resolving these positional isomers to ensure accurate quantification and characterization. Studies have shown that GC-MS methods can be optimized to resolve geometric and positional isomers of other substituted furans. nih.govCurrent time information in Bangalore, IN.shimadzu.com Furthermore, on-line techniques like GC-FTIR have been used to study the dynamic interconversion of isomers during their transit through a GC column. chromatographyonline.com

For derivatives of this compound that are non-volatile, polar, or too thermally unstable for GC analysis, liquid chromatography (LC) is the method of choice. mdpi.com This is particularly relevant for analyzing reaction products of this compound with non-volatile reagents or for studying its metabolites or adducts in biological systems. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and selectivity for such analyses. mdpi.comtandfonline.comresearchgate.net

LC-based methods are frequently preferred for the analysis of certain brominated flame retardants, such as hexabromocyclododecanes (HBCDDs), due to their polarity and thermal lability. mdpi.commcmaster.ca Similarly, LC-MS/MS is the definitive technique for identifying and quantifying DNA or protein adducts formed from reactive metabolites. For example, LC-ESI-MS/MS has been used to detect DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial. sciencepublishinggroup.com A bromine-labeling platform combining LC-ICP-MS and LC-ESI-MS has also been developed to quantify protein adduction by furan-containing pollutants, demonstrating the power of LC-MS for studying non-volatile species derived from a furan core. asianpubs.org In some cases, chemical derivatization may be employed to improve the chromatographic behavior or detection sensitivity of the analytes in LC-MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/HRMS) for Volatile Derivatives

Optimization of Injection Techniques (e.g., Programmed Temperature Vaporizing (PTV))

Spectroscopic Elucidation Techniques for Molecular Structure

While chromatography provides separation and quantification, spectroscopic techniques are indispensable for the definitive elucidation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for establishing the precise atomic connectivity of this compound. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of the molecule. shimadzu.comrsc.org The structure of this compound is achiral, so no complex stereochemical analysis is required, but NMR is essential to confirm the substitution pattern.

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the furan ring and the four protons of the bromoethyl side chain. Based on data for related 3-substituted furans, the protons at the 2- and 5-positions of the furan ring would appear as singlets or narrow triplets at approximately 7.1-7.4 ppm, while the proton at the 4-position would appear at a higher field, around 6.1-6.3 ppm. nih.govnih.gov The ethyl group protons would present as two characteristic triplets: one for the methylene (B1212753) group attached to the furan ring (furan-CH₂ -) around 2.9-3.1 ppm and another for the methylene group attached to the bromine atom (-CH₂ Br) at a more downfield position, around 3.5-3.7 ppm, due to the deshielding effect of the electronegative bromine atom.

The ¹³C NMR spectrum would corroborate this structure, showing four signals for the furan ring carbons and two signals for the ethyl group carbons. The carbon bearing the bromine atom (C-Br) would be expected in the range of 30-35 ppm, while the carbon attached to the furan ring would be slightly more upfield.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Furan H-2 | ~7.35 | s (or t) |

| Furan H-5 | ~7.20 | s (or t) | |

| Furan H-4 | ~6.25 | s (or t) | |

| -CH₂-CH₂Br | ~3.00 | t | |

| -CH₂-CH₂Br | ~3.60 | t | |

| ¹³C | Furan C-2 | ~143 | |

| Furan C-5 | ~139 | ||

| Furan C-3 | ~125 | ||

| Furan C-4 | ~111 | ||

| -C H₂-CH₂Br | ~28 | ||

| -CH₂-C H₂Br | ~32 |

High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of organic compounds like this compound. Unlike unit mass resolution techniques, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, enabling the determination of its precise molecular weight and elemental formula. This capability is crucial for distinguishing between isomers or compounds with the same nominal mass but different atomic compositions.

For this compound, with a molecular formula of C₆H₇BrO, HRMS can differentiate its isotopic signature from other potential contaminants. The presence of bromine is particularly characteristic, as it has two major stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two distinct molecular ion peaks (M and M+2) of nearly equal intensity, which is a definitive marker for a monobrominated compound. The calculated exact masses of the molecular ions are essential for HRMS analysis.

Table 1: Isotopic and Molecular Mass Data for this compound

| Property | Value |

| Molecular Formula | C₆H₇BrO |

| Nominal Mass | 174 g/mol |

| Molecular Weight | 175.02 g/mol |

| Exact Mass (C₆H₇⁷⁹BrO) | 173.9678 u |

| Exact Mass (C₆H₇⁸¹BrO) | 175.9658 u |

| Isotope Pattern | M and M+2 peaks in ~1:1 ratio |

Note: Exact masses are calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ⁸¹Br, ¹⁶O). Data compiled from multiple sources. molbase.com

Predicted Fragmentation Patterns

Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the furan ring is a common pathway for alkyl-substituted aromatic rings. This would result in the loss of a bromoethyl radical or the formation of a furfuryl-type cation.

Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to release a bromine radical (Br•), leaving a carbocation.

Loss of HBr: A rearrangement reaction can lead to the elimination of a stable neutral molecule like hydrogen bromide (HBr).

Ring Fragmentation: The furan ring itself can break apart, leading to smaller, characteristic ions. imreblank.ch

Table 2: Predicted Key Fragments of this compound in Mass Spectrometry

| m/z (Mass/Charge) | Predicted Fragment Ion/Loss | Fragmentation Pathway |

| 174/176 | [C₆H₇BrO]⁺• (Molecular Ion) | Electron ionization of the parent molecule. The pair of peaks reflects the ⁷⁹Br/⁸¹Br isotopes. |

| 95 | [C₆H₇O]⁺ | Loss of a bromine radical (•Br) from the molecular ion. |

| 81 | [C₅H₅O]⁺ (Furfuryl Cation) | Cleavage of the C-C bond between the ring and the ethyl side chain (benzylic-type cleavage). |

| 67 | [C₄H₃O]⁺ | Fragmentation of the furan ring itself. |

| 27 | [C₂H₃]⁺ | Fragment from the ethyl side chain or furan ring cleavage. |

Advanced Sample Preparation and Extraction Techniques for Complex Mixtures

The effective isolation of this compound from complex matrices, such as synthetic reaction byproducts or environmental samples, is critical for accurate analysis. Advanced sample preparation techniques aim to remove interfering substances and concentrate the analyte, thereby enhancing the sensitivity and reliability of subsequent chromatographic and spectrometric measurements.

Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique for this purpose. nih.gov It offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving selectivity, and enabling automation. researchgate.net The choice of sorbent material is paramount and depends on the polarity of the analyte and the matrix components. For a moderately polar compound like this compound, a variety of sorbents could be employed.

A typical SPE workflow for extracting this compound from a liquid sample (e.g., an aqueous reaction quench solution) would involve several key steps:

Sample Pre-treatment: The complex mixture is first prepared. This may involve dilution with an appropriate solvent to reduce viscosity, adjustment of pH to ensure the analyte is in a neutral form, and filtration to remove particulate matter. For aqueous samples, adding salt (salting out) can increase the extraction efficiency of moderately polar organic compounds. mdpi.comnih.gov

Sorbent Selection and Conditioning: A cartridge containing a polymer-based sorbent (e.g., polystyrene-divinylbenzene) or a modified silica (B1680970) sorbent would be suitable. The cartridge is conditioned by passing a sequence of solvents, typically methanol (B129727) followed by deionized water or a buffer matching the sample's pH, to activate the sorbent and ensure reproducible interactions. nih.gov

Sample Loading: The pre-treated sample is passed through the SPE cartridge at a controlled flow rate. The this compound, along with other compounds of similar polarity, is retained on the sorbent material while more polar components and salts pass through to waste.

Washing: An intermediate washing step is performed to remove any weakly bound, interfering compounds. A solvent or solvent mixture that is not strong enough to elute the analyte of interest is used, for example, a water/methanol mixture. nih.gov

Elution: The purified this compound is recovered from the sorbent by passing a small volume of a strong organic solvent. The choice of elution solvent is critical; a solvent like dichloromethane, ethyl acetate, or a mixture such as dichloromethane/n-hexane could be effective. Current time information in Bangalore, IN. The eluate is collected in a clean vial.

Post-Elution Processing: The collected fraction may be concentrated under a gentle stream of nitrogen to increase the analyte concentration before analysis by methods like Gas Chromatography-Mass Spectrometry (GC-MS).

Another powerful technique, particularly for volatile and semi-volatile compounds in complex matrices like food or environmental samples, is Headspace Solid-Phase Microextraction (HS-SPME). pfigueiredo.org In this method, a fiber coated with a selective sorbent (e.g., carboxen-polydimethylsiloxane) is exposed to the headspace above the sample. mdpi.comnih.gov The analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred directly to the injector of a gas chromatograph for thermal desorption and analysis. This technique is solvent-free, rapid, and highly sensitive. pfigueiredo.org

Computational and Theoretical Investigations of Furan Bromoethyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of furan (B31954) derivatives, which in turn governs their reactivity. plos.org These methods are used to determine equilibrium geometries, analyze molecular orbitals, and map electron density distributions. researchgate.netnih.gov

Detailed Research Findings: Studies on various furan derivatives consistently show that DFT methods, such as B3LYP, can accurately predict molecular geometries and electronic properties. ekb.egsciopen.com The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. ekb.eg For a molecule like 3-(2-Bromoethyl)furan, the HOMO is expected to be localized primarily on the furan ring, making it the center for electrophilic attack, while the LUMO is likely associated with the anti-bonding C-Br orbital, indicating the site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT to understand charge distribution and intramolecular interactions. wisc.edu In a study on N-(2-bromoethyl)phthalimide, which also contains a bromoethyl group, NBO analysis provided insights into hyperconjugative interactions that influence the molecule's stability and reactivity. wisc.edu Similar analyses on furan systems help rationalize rotational barriers and the effects of substituents on the electronic environment of the ring. researchgate.netnih.gov For this compound, NBO analysis would quantify the polarization of the C-Br bond and the charge distribution across the furan ring, offering precise predictions of reactive sites.

Table 1: Representative Quantum Chemical Parameters for Furan Derivatives

| Furan Derivative System | Computational Method | Key Parameter | Finding/Implication | Reference |

|---|---|---|---|---|

| 4-(Furan-2-yl) Thiazol-2-Amine Derivatives | DFT (HOMO/LUMO evaluation) | HOMO-LUMO Gap | Identifies reactivity parameters and potential for interaction with biological targets. | ekb.eg |

| Substituted Furfurylidenanilines | DFT (B3LYP) | Rotational Energy Barrier | Rationalized through NBO and Atoms-in-Molecules (AIM) approaches to understand conformational stability. | researchgate.netnih.gov |

| 2-(Substituted Thio) Furan | DFT (B3LYP/6-311++G) | Electron Density | Supports experimental findings on how the molecule adsorbs onto a metallic surface. | sciopen.com |

| N-(2-bromoethyl)phthalimide | DFT (B3LYP) | NBO Analysis | Investigates intramolecular charge transfer and hyperconjugative interactions involving the bromoethyl group. | wisc.edu |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating complex reaction mechanisms that are difficult to probe experimentally. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and determine activation energies, thereby distinguishing between different possible pathways. acs.org

Detailed Research Findings: For furan derivatives, computational studies have been crucial in understanding cycloaddition reactions. A DFT study on the reaction between 2-methylfuran (B129897) and a masked o-benzoquinone revealed a polar, stepwise mechanism. acs.org The calculations showed that the reaction proceeds via a zwitterionic intermediate, and the model correctly predicted the observed regioselectivity and stereoselectivity. acs.org Another study on the [8+2] cycloadditions of dienylfurans with dimethyl acetylenedicarboxylate (B1228247) (DMAD) used DFT to compare multiple potential pathways, including concerted, stepwise, and [4+2] cycloaddition followed by a vinyl shift. pku.edu.cn The calculations demonstrated that the preferred mechanism depends on the specific structure of the furan derivative. pku.edu.cn

While not involving furan, computational studies on "halogen dance" reactions in bromo-thiophenes offer relevant insights. whiterose.ac.uk These studies model the base-induced intermolecular rearrangement of the bromine substituent, a process that could be relevant to this compound under certain conditions. Furthermore, DFT calculations on the reactivity of 2-(bromomethyl)aziridines with sodium methoxide (B1231860) highlighted the importance of including explicit solvent molecules in the model to accurately predict the reaction's free energy profile and differentiate between direct substitution and ring-opening mechanisms. This underscores the necessity of sophisticated models to correctly predict reaction outcomes for systems involving bromo-alkyl groups.

Table 2: Computationally Elucidated Reaction Mechanisms for Furan and Related Systems

| Reaction Type | System Studied | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | 2-Methylfuran + o-Benzoquinone | DFT (B3LYP/6-31G*) | Reaction proceeds via a polar, stepwise mechanism involving a zwitterionic intermediate, not a concerted pathway. | acs.org |

| [8+2] Cycloaddition | Dienylfurans + DMAD | DFT | The mechanism differs based on the substrate, shifting from a [4+2] cycloaddition/ researchgate.netscispace.com-vinyl shift to other pathways. | pku.edu.cn |

| Intramolecular Diels-Alder | Furan dienes | Thermal Conditions | Demonstrates the utility of furan as a diene in forming fused heterocyclic systems. | researchgate.net |

| Nucleophilic Substitution | 2-(Bromomethyl)aziridines + NaOMe | DFT (Supermolecule approach) | Revealed competing pathways (direct displacement vs. ring-opening/ring-closure) and the critical role of explicit solvent molecules in calculations. |

Advanced Computational Studies on Molecular Interactions and Dynamics

Beyond static calculations of structure and energy, advanced computational methods like molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. These simulations model the movements of atoms and molecules, providing a detailed picture of conformational dynamics, interactions with the environment (like solvents or biological macromolecules), and relaxation processes.

Detailed Research Findings: MD simulations have been successfully applied to study the conformational equilibrium of substituted furans. scispace.com In one study, MD simulations using the OPLS-AA force field, supported by DFT calculations, helped determine the conformational preferences of acetyl-substituted furans and thiophenes. scispace.com For photo-excited processes, ab initio on-the-fly dynamics simulations can follow the relaxation pathways of molecules. A study on furan and its derivatives tracked the deactivation process from an excited electronic state back to the ground state, identifying the crucial role of conical intersections in facilitating this ultrafast process. rsc.org

In the context of drug design and materials science, MD and molecular docking are used to investigate how furan-containing molecules interact with specific targets. Studies on thiazole (B1198619) Schiff base derivatives containing a furan ring used molecular dynamics to simulate the stability of the ligand-receptor complex over time. plos.orgresearchgate.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values from these simulations indicated that the furan derivatives remained stably bound within the active site of target proteins. plos.orgresearchgate.net Such studies are predictive, guiding the synthesis of molecules with enhanced biological activity or specific material properties. scilit.com

Table 3: Applications of Advanced Computational Studies on Furan Systems

| Computational Technique | System Studied | Information Obtained | Reference |

|---|---|---|---|

| Molecular Dynamics (OPLS-AA) | 2-(2'-ethylsulfanyl)acetyl-5-substituted furans | Determination of conformational equilibrium in solution. | scispace.com |

| On-the-fly Dynamics Simulation | Furan, Furfural (B47365), β-furfural | Elucidation of photoinduced relaxation pathways and excited state lifetimes. | rsc.org |

| Molecular Docking & Molecular Dynamics | Furan ring-containing thiazole Schiff bases | Prediction of binding affinity and stability within protein active sites (e.g., against bacterial receptors). | plos.orgresearchgate.net |

Thermochemical Characterization using Theoretical Methods

Theoretical methods are highly valuable for determining the thermochemical properties of compounds, such as their enthalpy of formation, which can be challenging to measure experimentally. High-level ab initio calculations can provide data that complements or, in some cases, supersedes experimental values.

Detailed Research Findings: A combined experimental and theoretical study on sulfur-containing furan derivatives provides a clear blueprint for the theoretical characterization of such compounds. mdpi.com In that work, standard molar enthalpies of combustion were measured experimentally, and these values were used to derive the standard molar enthalpies of formation in the condensed phase. To obtain the gas-phase enthalpies of formation, which are more useful for theoretical comparisons and chemical bonding analysis, enthalpies of vaporization were also determined. Theoretical calculations were then performed to compute the gas-phase enthalpies of formation from first principles. The close agreement between the theoretically calculated and experimentally derived values validates the accuracy of the computational methods. mdpi.com

For a compound like this compound, a similar approach would be employed. The gas-phase enthalpy of formation could be calculated using established computational protocols, such as the G3 or G4 theories, or high-level DFT methods. These calculations would involve optimizing the molecular geometry and performing frequency calculations to obtain the zero-point vibrational energy and thermal corrections. The resulting theoretical thermochemical data is essential for understanding the molecule's stability and for modeling its behavior in chemical reactors and environmental systems.

Table 4: Theoretical Thermochemical Data for Furan Derivatives

| Compound | Property | Methodology | Significance | Reference |

|---|---|---|---|---|

| 2-Furanmethanethiol | Gas-phase enthalpy of formation | Combination of combustion calorimetry, Calvet microcalorimetry, and theoretical calculations. | Provides benchmark data for validating and developing theoretical models for furan derivatives. | mdpi.com |

| Furfuryl methyl sulfide | Gas-phase enthalpy of formation | Combination of experimental measurements and high-level theoretical computations. | Enables the analysis of bond energies and molecular stability. | mdpi.com |

| Methyl 2-methyl-3-furyl disulfide | Gas-phase enthalpy of formation | Integrated experimental and computational approach. | Crucial for understanding the energetics of formation and reaction for complex furan systems. | mdpi.com |

| 3-Bromofuran | Thermochemical data | Available through curated databases like the NIST WebBook. | Provides fundamental reference data for related bromo-furan compounds. | nist.gov |

Future Perspectives and Emerging Research Avenues for 3 2 Bromoethyl Furan Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The functionalization of the furan (B31954) ring in 3-(2-Bromoethyl)furan presents a significant challenge due to the sensitivity of many furan derivatives to harsh reaction conditions such as strong acids, oxidants, and high temperatures. The development of new catalytic methods for the C-H functionalization of the relatively inert furan core is a critical area of research needed to unlock the full synthetic potential of this molecule.

Future research will likely focus on transition-metal-catalyzed C-H activation to introduce functional groups at specific positions of the furan ring. Catalytic systems based on cobalt, rhodium, and gold have shown promise in the functionalization of other furan derivatives and could be adapted for this compound. For instance, cobalt(III)-catalyzed C-H bond functionalization has been successfully used for the synthesis of substituted furans through cyclative capture and aromatization. The application of such catalysts could enable the regioselective introduction of aryl, alkyl, or other functional groups at the C2, C4, or C5 positions of the furan ring, a task that is difficult to achieve with traditional methods.

The development of catalysts that can operate under mild conditions is paramount to prevent the degradation of the furan ring. Research into ligands that can stabilize the metal center and facilitate the desired C-H activation pathway will be crucial. Furthermore, the use of biocatalysts, such as enzymes, represents a growing area of interest for the sustainable production of furan-based polymers and chemicals.

Table 1: Potential Catalytic Systems for this compound Functionalization

| Catalyst Type | Potential Application | Advantages |

| Cobalt(III) Complexes | C-H arylation/alkylation | Cost-effective, air-stable catalysts. |

| Rhodium(I) Complexes | Asymmetric C-H functionalization | High enantioselectivity for chiral derivatives. |

| Gold(I)/Copper(I) | Cascade reactions/cyclizations | Mild reaction conditions, high atom economy. |

| Biocatalysts (e.g., Lipases) | Polymerization, esterification | Environmentally friendly, high selectivity. |

Exploration of Unconventional Synthetic Methodologies and Cascade Reactions

The bifunctional nature of this compound, with its nucleophilic furan ring and electrophilic bromoethyl side chain, makes it an ideal candidate for cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

Future research is expected to explore the use of this compound in metal-mediated cascade reactions to construct complex heterocyclic systems. For example, a copper- or gold-catalyzed process could initiate with the reaction of the bromoethyl group, followed by an intramolecular cyclization involving the furan ring. Brønsted acid-promoted cascade reactions, which have been used to synthesize cyclopropyl-substituted furans from other precursors, could also be investigated.

Unconventional synthetic methods, such as those employing microwave irradiation or flow chemistry, are also poised to play a significant role in the future of this compound chemistry. These techniques can often lead to shorter reaction times, higher yields, and improved selectivity compared to traditional batch processes. The development of one-pot, multicomponent reactions involving this compound as a key building block will also be a major focus, allowing for the rapid assembly of structurally diverse and complex molecules.

Advancements in Analytical Techniques for Trace Analysis and Isomeric Differentiation

The analysis of this compound and its derivatives presents several challenges, including the need for sensitive methods for trace analysis and the ability to differentiate between isomers. The presence of other isomeric bromoethylfurans in a sample can complicate analysis and quality control.

Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the analysis of furan derivatives. Future advancements in this area will likely focus on the development of more selective GC columns and the use of tandem mass spectrometry (MS/MS or MSⁿ) for unambiguous isomer identification. Collision-induced dissociation (CID) experiments can provide unique fragmentation patterns for different isomers, allowing for their differentiation even when they co-elute chromatographically.

For the analysis of halogenated heterocyclic compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is another valuable tool, particularly for assessing properties like hydrophobicity. The development of new stationary phases and solvent systems will continue to improve the separation and analysis of these compounds. Furthermore, the lack of certified reference materials for many furan derivatives, including this compound, is a significant challenge that needs to be addressed to ensure the accuracy and reliability of analytical data.

Integration with Sustainable Chemistry Principles for Greener Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. Future research on this compound will undoubtedly be guided by these principles, focusing on the use of renewable feedstocks, safer solvents, and energy-efficient processes.

One of the key goals of green chemistry is to maximize atom economy, and the development of catalytic and cascade reactions, as discussed earlier, is a major step in this direction. The use of alternative solvents, such as water, ionic liquids, or bio-based solvents like p-cymene (B1678584) and D-limonene, is another important area of research. These solvents can often replace hazardous organic solvents, reducing the environmental footprint of the synthetic process.

The development of synthetic routes that start from biomass-derived platform chemicals is a cornerstone of sustainable chemistry. While this compound itself is not directly derived from biomass, its furan core is a common motif in bio-derived molecules. Future research could explore pathways to synthesize this compound or its precursors from renewable resources, further enhancing its green credentials. The use of biocatalysts, such as enzymes, in the synthesis and modification of this compound also aligns with the principles of green chemistry by offering mild reaction conditions and high selectivity.

Table 2: Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Application in this compound Chemistry |

| Atom Economy | Development of cascade and multicomponent reactions. |

| Safer Solvents | Use of water, ionic liquids, or bio-based solvents. |

| Use of Renewable Feedstocks | Exploring synthetic routes from biomass-derived furans. |

| Catalysis | Employing highly efficient and recyclable catalysts, including biocatalysts. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry. |

Expanding Applications in Specialized Chemical Synthesis and Materials Innovation

The unique chemical structure of this compound makes it a promising candidate for a wide range of applications in specialized chemical synthesis and materials innovation. The furan ring is a key structural element in many biologically active molecules and functional materials.

In the realm of materials science, furan-containing polymers have garnered significant attention for their potential as renewable alternatives to petroleum-based plastics. The bromoethyl group of this compound can serve as a reactive handle for polymerization reactions, leading to the formation of novel polyesters, polyurethanes, or other polymers with unique properties. These materials could find applications in packaging, coatings, and biomedical devices. Furan-based materials are also being explored for their use in organic electronics, such as organic solar cells and field-effect transistors, due to their favorable electronic properties.

In specialized chemical synthesis, this compound can be used as a versatile intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The furan moiety is present in a number of natural products and therapeutic agents, and the ability to functionalize the furan ring of this compound in a controlled manner opens up new avenues for the synthesis of novel bioactive compounds.

Addressing Knowledge Gaps in Structure-Reactivity Relationships

A deeper understanding of the structure-reactivity relationships of this compound is essential for its effective utilization in synthesis and materials science. Computational chemistry methods, such as density functional theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of furan derivatives.

A key knowledge gap is how the 3-(2-bromoethyl) substituent influences the aromaticity and reactivity of the furan ring. Computational studies can be used to calculate properties such as bond orders, frontier molecular orbital energies, and electrostatic potential surfaces to predict the most likely sites for electrophilic or nucleophilic attack. This information is crucial for designing selective functionalization reactions.

Furthermore, computational modeling can be used to study the mechanisms of catalytic and cascade reactions involving this compound, helping to elucidate the role of the catalyst and predict the stereochemical outcome of reactions. For example, the Activation Strain Model can be used to analyze the reactivity and selectivity in Diels-Alder reactions involving substituted furans. By combining theoretical calculations with experimental studies, a comprehensive picture of the reactivity of this compound can be developed, paving the way for its rational application in the design of new molecules and materials.

Q & A

Q. What are the most efficient synthetic routes for 3-(2-Bromoethyl)furan, and how do reaction conditions influence yield?

The Brønsted acid-mediated cascade reaction is a key protocol for synthesizing 3-(2-bromoethyl)benzofuran derivatives. This method uses mild conditions (room temperature) with hexafluoropropan-2-ol as a solvent and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant. The reaction proceeds via cyclization and bromination steps, achieving moderate to high yields (50–75%) depending on substituents. Optimization of acid strength (e.g., trifluoroacetic acid vs. HCl) and solvent polarity significantly impacts regioselectivity and byproduct formation .

Q. How can spectroscopic techniques (NMR, IR, HRMS) be used to confirm the structure of this compound?

- 1H NMR : The bromoethyl group (-CH2CH2Br) shows characteristic splitting patterns: a triplet (~δ 3.5–4.0 ppm) for the CH2Br group and a multiplet (~δ 2.5–3.0 ppm) for the adjacent CH2.

- 13C NMR : The furan carbons resonate at δ 100–150 ppm, with the brominated carbon (C-Br) appearing at ~δ 30–35 ppm.

- IR : Stretching vibrations for C-Br bonds are observed at 500–650 cm⁻¹.

- HRMS : The molecular ion [M+H]+ should match the exact mass (e.g., C6H7BrO requires m/z 190.9684). Cross-validate with fragmentation patterns to rule out isomers .

Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

Major side reactions include:

- Elimination : Formation of vinylfuran due to dehydrohalogenation. Mitigation: Use non-basic solvents (e.g., HFIP) and avoid elevated temperatures.

- Oxidative degradation : DDQ over-oxidation can lead to quinone byproducts. Control stoichiometry (1.1–1.5 equiv DDQ) and monitor reaction time .

Advanced Research Questions

Q. How does the bromoethyl group influence regioselectivity in Pd-catalyzed C–H functionalization reactions?

The bromoethyl group acts as a directing group, enabling selective C–H arylation at the furan’s β-position. Computational studies suggest that the Br atom stabilizes transition states via weak Pd···Br interactions, lowering activation energy. This has been applied to synthesize 2,3,5-triarylfluorobenzene derivatives with >80% selectivity in optimized Pd(OAc)2/PPh3 systems .

Q. What computational methods are suitable for studying the dimerization kinetics of this compound derivatives?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model dimerization pathways, including [4+4] cycloaddition or radical-mediated mechanisms. Key parameters:

Q. How can static vs. dynamic headspace GC-MS be optimized for quantifying trace this compound in complex matrices?

- Dynamic headspace : Offers 30× higher sensitivity than static methods. Use Tenax TA traps and thermal desorption at 250°C for 15 min. Detection limit: ~0.1 ppb.

- Static headspace : Suitable for high-concentration samples but prone to matrix interference. Optimize equilibration time (30–60 min) and salt additives (NaCl) to enhance volatility .

Q. What toxicity assessment strategies are recommended for this compound given limited data?

Extrapolate from surrogate furans (e.g., 3-(1,1-dimethylethyl)-2,3-dihydrofuran):

- In vitro assays : HepG2 cell viability tests to assess hepatotoxicity (IC50 values).

- In silico models : Use QSAR tools (e.g., OECD Toolbox) to predict carcinogenicity and mutagenicity.

- HTFOEL : Assume a provisional limit of 1 ppb based on furan’s hepatic toxicity data, adjusting for molecular weight differences .

Q. How do substituents on the furan ring affect the biological activity of this compound derivatives?

Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial activity by increasing membrane permeability. For example:

- Antibacterial : 5-Nitro derivatives show MIC values of 8–16 µg/mL against S. aureus.